“Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H15NO3 . It has a molecular weight of 233.26 g/mol . The IUPAC name for this compound is methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate .
The synthesis of “Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate” and its derivatives has been achieved through various methods . One such method involves the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide with aromatic aldehydes and succinic anhydride .
The molecular structure of “Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate” can be represented by the canonical SMILES string: COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 . This representation provides a text-based way to describe the structure of a chemical compound in terms of the atoms present and the bonds between them .
“Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate” is a solid compound . Its melting point is 63-66 °C (lit.) . The compound’s InChI code is 1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 .
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula CHNO. It is classified as a derivative of pyrrolidine, specifically featuring a five-membered lactam ring with a benzyl group attached to the nitrogen atom. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has been investigated for its biological activities, particularly in enzyme inhibition and receptor binding .
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can be sourced from various chemical suppliers and is often produced through synthetic routes involving cyclization processes. It falls under the category of oxopyrrolidine derivatives, which are recognized for their diverse applications in both research and industry. The compound is cataloged under several identifiers, including its CAS number 428518-36-9 and PubChem CID 98909 .
The synthesis of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. A common method includes:
The reaction conditions often require refluxing in solvents such as ethanol or isopropanol, facilitated by a catalytic amount of glacial acetic acid to enhance the reaction efficiency .
In an industrial setting, similar synthetic routes are employed but optimized for higher yield and purity. Continuous flow reactors may be utilized alongside automated systems to ensure consistent production quality. Stringent quality control measures are essential to maintain the integrity of the final product.
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has a distinct molecular structure characterized by:
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo several chemical reactions:
Depending on the type of reaction:
The mechanism of action for methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of particular enzymes or receptors, influencing various biochemical pathways. The precise molecular targets can vary depending on the application context, highlighting its potential as a therapeutic agent .
Nuclear Magnetic Resonance (NMR) data provide insights into its structural characteristics:
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several scientific uses:
This compound's multifaceted nature makes it an important subject of study in both academic research and industrial applications, contributing significantly to advancements in chemistry and medicine.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2